molecular formula C5H6IN3O2S B13092963 N-(5-Iodopyrimidin-2-yl)methanesulfonamide

N-(5-Iodopyrimidin-2-yl)methanesulfonamide

Cat. No.: B13092963
M. Wt: 299.09 g/mol
InChI Key: BGOZBNCXOTUJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Iodopyrimidin-2-yl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of an iodine atom attached to the pyrimidine ring and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Iodopyrimidin-2-yl)methanesulfonamide typically involves the iodination of a pyrimidine derivative followed by the introduction of the methanesulfonamide group. One common method involves the reaction of 5-iodopyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Iodopyrimidin-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(5-Iodopyrimidin-2-yl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems, including their antimicrobial and anticancer activities.

    Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(5-Iodopyrimidin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the iodine atom can enhance the compound’s binding affinity and specificity for certain targets. Additionally, the methanesulfonamide group can contribute to the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Bromopyrimidin-2-yl)methanesulfonamide: Similar structure but with a bromine atom instead of iodine.

    N-(5-Chloropyrimidin-2-yl)methanesulfonamide: Contains a chlorine atom in place of iodine.

    N-(5-Fluoropyrimidin-2-yl)methanesulfonamide: Features a fluorine atom instead of iodine.

Uniqueness

N-(5-Iodopyrimidin-2-yl)methanesulfonamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The larger size and higher atomic number of iodine compared to other halogens can enhance the compound’s interactions with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C5H6IN3O2S

Molecular Weight

299.09 g/mol

IUPAC Name

N-(5-iodopyrimidin-2-yl)methanesulfonamide

InChI

InChI=1S/C5H6IN3O2S/c1-12(10,11)9-5-7-2-4(6)3-8-5/h2-3H,1H3,(H,7,8,9)

InChI Key

BGOZBNCXOTUJTC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=C(C=N1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.